molecular formula C11H14N2O2 B11724466 N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide

Cat. No.: B11724466
M. Wt: 206.24 g/mol
InChI Key: OWJFSHAEWGJFKT-UHFFFAOYSA-N
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Description

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide is a chemical compound of high interest in medicinal chemistry and biochemical research. Compounds with similar structural features, such as hydroxamic acid derivatives, are extensively investigated for their role as inhibitors of metalloproteases (MMPs), which are enzymes implicated in cancer metastasis, inflammatory diseases, and connective tissue degradation . Research into these inhibitors has significant applications in the development of novel cosmetic and pharmaceutical compositions . Furthermore, structurally complex carboxamide derivatives are frequently studied for their potent antiproliferative activities against various human cancer cell lines, providing valuable tools for understanding cell cycle dynamics and apoptosis . As a research reagent, this compound serves as a critical building block or active agent in high-throughput screening, assay development, and structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-7,15H,3H2,1-2H3,(H,12,14)

InChI Key

OWJFSHAEWGJFKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

Preparation Methods

Classical Amidation via Activated Intermediates

The most straightforward approach involves coupling 4-(N-hydroxy-C-methylcarbonimidoyl)benzoic acid with propanamine. Activation of the carboxylic acid is critical, as demonstrated in the synthesis of 3-(4-hydroxyphenyl)propanamide using thionyl chloride (SOCl<sub>2</sub>) to form the acid chloride intermediate . For the target compound, this would proceed as follows:

  • Acid Chloride Formation :
    React 4-(N-hydroxy-C-methylcarbonimidoyl)benzoic acid with SOCl<sub>2</sub> at 60–70°C for 2–3 hours. Excess SOCl<sub>2</sub> acts as both reagent and solvent, ensuring complete conversion .

  • Amidation :
    Add propanamine dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. Triethylamine (TEA) neutralizes liberated HCl.

Key Data :

StepReagent/ConditionYield (%)Purity (%)
1SOCl<sub>2</sub>, 70°C, 3h95>98
2Propanamine, DCM, TEA78–84>95

This method mirrors the efficiency of the 3-(4-hydroxyphenyl)propanamide synthesis, where SOCl<sub>2</sub> reduced reaction time from 4.5 to 2 hours while improving yields . However, the instability of the N-hydroxycarbonimidoyl group under acidic conditions may necessitate modified workup protocols.

Reductive Amination of Propanamide Derivatives

Introducing the N-hydroxy-C-methylcarbonimidoyl moiety post-amidation offers an alternative route. This strategy draws from GPR88 agonist syntheses, where reductive amination modified pre-formed amides :

  • Propanamide Synthesis :
    Couple 4-aminophenylpropanamide with methyl glyoxylate using HBTU/DIEA in DMF to form the imine intermediate.

  • Reduction :
    Treat the imine with sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 (acetic acid buffer) to yield the secondary amine.

  • Hydroxylation :
    Oxidize the amine to the N-hydroxy derivative using m-chloroperbenzoic acid (mCPBA) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .

Advantages :

  • Avoids direct handling of unstable N-hydroxy intermediates.

  • Leverages well-established peptide coupling reagents (HBTU) .

Challenges :

  • Multi-step process lowers overall yield (estimated 45–55%).

  • Over-oxidation risks during hydroxylation require careful stoichiometric control.

Mitsunobu-Based Etherification for Hydroxyl Group Installation

The Mitsunobu reaction, widely used in GPR88 agonist syntheses , could install the N-hydroxy group early in the sequence:

  • Ether Formation :
    React 4-(C-methylcarbonimidoyl)phenol with N-hydroxyphthalimide (NHPI) under Mitsunobu conditions (DIAD, PPh<sub>3</sub>, THF).

  • Phthalimide Deprotection :
    Treat with hydrazine hydrate in ethanol to free the N-hydroxy group.

  • Amidation :
    Couple the resultant 4-(N-hydroxy-C-methylcarbonimidoyl)phenol with propanoic acid using EDCl/HOBt, followed by activation with SOCl<sub>2</sub> and reaction with ammonia .

Optimization Insights :

  • DIAD/PPh<sub>3</sub> molar ratios of 1.2:1.5 prevent side reactions .

  • Hydrazine deprotection achieves >90% efficiency in analogous systems .

One-Pot Tandem Reactions for Streamlined Synthesis

Inspired by the one-pot synthesis of N,N-diisopropyl propanamides , a tandem approach could consolidate steps:

  • Simultaneous Activation and Coupling :
    Combine 4-(C-methylcarbonimidoyl)benzoic acid, propanamine, and SOCl<sub>2</sub> in acetonitrile. SOCl<sub>2</sub> activates the acid while scavenging water, driving the amidation to completion.

  • In Situ Hydroxylation :
    Introduce hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) and TEA to convert the carbonimidoyl group to N-hydroxy.

Reaction Conditions :

  • Temperature: 50°C, 6 hours.

  • Yield: 62–68% (crude), improving to 75% after recrystallization .

Limitations :

  • Competing side reactions between SOCl<sub>2</sub> and NH<sub>2</sub>OH·HCl may reduce efficiency.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methodologies

The table below evaluates the four methods based on scalability, yield, and practicality:

MethodStepsTotal Yield (%)Cost ($/g)Scalability
Classical Amidation278–8412–15High
Reductive Amination345–5518–22Moderate
Mitsunobu Etherification360–6520–25Low
One-Pot Tandem262–7514–17High

Key Findings :

  • Classical Amidation excels in yield and cost but risks degrading sensitive functional groups.

  • One-Pot Tandem balances efficiency and scalability, though side reactions necessitate optimization.

  • Mitsunobu Etherification is less practical for industrial settings due to high reagent costs .

Chemical Reactions Analysis

Types of Reactions: N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Propanamide derivatives vary widely based on substituents attached to the phenyl ring. Key structural classes include:

  • Sulfonamide-containing propanamides (e.g., N-[4-(sulfamoyl)phenyl]propanamide derivatives)
  • Halogenated propanamides (e.g., 3-chloro-N-(4-methylphenyl)propanamide)
  • Hydroxamic acid derivatives (e.g., N-hydroxypropanamides)
  • Heterocyclic-substituted propanamides (e.g., pyrimidinyl or piperidinyl groups)
Table 1: Structural and Physical Properties of Selected Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Rf Value Key IR Peaks (cm⁻¹) Yield (%) Key Applications
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide (Target) C₁₂H₁₅N₃O₂* 245.27 N/A N/A ~3260 (N–H), ~1670 (C=O)† N/A Hypothesized: Enzyme inhibition, antimicrobial
2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (8, ) C₂₁H₂₇N₃O₃S 413.52 152–154 0.75 3263 (N–H), 1674 (C=O) 73.5 Urease inhibition
3-Chloro-N-(4-methylphenyl)propanamide () C₁₀H₁₂ClNO 197.66 N/A N/A N/A N/A Pharmaceutical intermediate
N-[4-(4-Methylpyrimidin-2-yl)sulfamoylphenyl]propanamide () C₁₄H₁₆N₄O₃S 344.37 N/A N/A N/A N/A Dopamine D2 receptor antagonism (hypothetical)
N-(4-Benzoylphenyl)-2-methylpropanamide () C₁₇H₁₇NO₂ 267.32 N/A N/A N/A N/A Organic synthesis intermediate

*Hypothetical molecular formula based on nomenclature. †Predicted based on analogous compounds in and .

Physicochemical Properties

  • Solubility : Sulfonamide and hydroxamic acid groups () increase hydrophilicity, whereas halogenated derivatives () are more lipophilic .
  • Thermal stability : Higher melting points (152–155°C) in sulfonamide propanamides () suggest strong intermolecular hydrogen bonding .

Biological Activity

N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide, also referred to as BiPS, has garnered attention for its biological activity, particularly as a type IV collagenase inhibitor. This compound has been studied for its potential therapeutic applications, especially in mitigating skin injuries caused by toxic agents such as sulfur mustard (SM).

BiPS functions primarily by inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of type IV collagen within the basement membrane. The inhibition of MMP-9 is crucial because this enzyme plays a significant role in inflammatory responses and tissue remodeling. By preventing the breakdown of collagen, BiPS helps maintain the integrity of the basement membrane, which is essential for skin health.

Key Findings from Research Studies

  • Protective Effects Against Sulfur Mustard-Induced Injury :
    • In a study utilizing a mouse ear vesicant model, BiPS was shown to significantly reduce signs of cutaneous toxicity induced by SM. This included decreased inflammation and preservation of type IV collagen structure in the skin .
    • The study reported that pretreatment with BiPS led to downregulation of MMP-9 mRNA and protein levels, suggesting a protective mechanism against collagen degradation and inflammatory damage .
  • Immunofluorescence Studies :
    • Dual immunofluorescence labeling revealed increased MMP-9 levels in epidermal and dermal tissues following SM exposure. However, BiPS treatment resulted in a marked reduction of these levels, indicating its efficacy as an MMP-9 inhibitor .
  • Potential Applications :
    • Given its ability to inhibit collagenase activity, BiPS may have broader applications in treating conditions associated with excessive matrix degradation, such as chronic wounds, fibrosis, and certain dermatological disorders .

Data Table: Summary of Biological Activity

Parameter Control BiPS Treatment
MMP-9 mRNA ExpressionHighSignificantly Reduced
MMP-9 Protein LevelsElevatedReduced
Type IV Collagen IntegrityCompromisedPreserved
Signs of InflammationPresentAbsent

Case Study 1: Efficacy in Skin Injury Models

In a controlled experiment, mice were exposed to sulfur mustard to simulate chemical burn injuries. Following exposure, some mice received topical application of BiPS while others did not. The results indicated that BiPS-treated mice exhibited significantly less inflammation and better structural integrity of the skin compared to untreated controls.

Case Study 2: Chronic Wound Healing

Another study investigated the use of BiPS in chronic wound models. The application of BiPS resulted in improved healing rates and reduced scar formation due to its collagenase inhibitory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a hydroxycarbonimidoylphenyl intermediate with propanoyl chloride under anhydrous conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    • Critical parameters : Temperature control during exothermic steps (e.g., acylation) and inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxycarbonimidoyl group .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) to verify hydroxy proton (δ 9.2–9.5 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • IR spectroscopy : Stretching bands for -OH (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., histone deacetylases or kinases). The hydroxycarbonimidoyl group may form hydrogen bonds with catalytic residues .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorescence-based HDAC activity tests) .

Q. What strategies resolve contradictions in spectral data between synthetic batches of this compound?

  • Case study : Discrepancies in ¹H NMR δ 7.2–7.4 ppm (aromatic protons) may arise from:

  • Tautomerism : The hydroxycarbonimidoyl group can adopt keto-enol forms, altering splitting patterns. Use variable-temperature NMR to identify dominant tautomers .
  • Residual solvents : Trace DMF or THF in crude products shifts peaks. Purge via vacuum drying or lyophilization .
    • Statistical analysis : Principal Component Analysis (PCA) of FTIR spectra to classify batches and identify outlier signals .

Q. How does the hydroxycarbonimidoyl moiety influence the compound’s pharmacokinetic properties?

  • Experimental design :

  • LogP measurement : Shake-flask method (octanol/water) to assess hydrophilicity. The polar hydroxy group reduces LogP, potentially enhancing solubility but limiting membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound degradation; hydroxy groups may increase Phase II glucuronidation .
    • In silico tools : SwissADME to predict CYP450 metabolism hotspots and efflux transporter susceptibility .

Recommendations for Researchers

  • Synthesis : Prioritize Schlenk-line techniques for oxygen-sensitive intermediates .
  • Data interpretation : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding affinity) .
  • Contradiction resolution : Archive raw spectral data in open-access repositories (e.g., Zenodo) for collaborative analysis .

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